8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine
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Overview
Description
“8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine” is a chemical compound with the CAS Number: 2091595-22-9 . It has a molecular weight of 285.18 . The IUPAC name for this compound is 8-bromo-5-propoxy-2,3,4,5-tetrahydrobenzo[b]oxepine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17BrO2/c1-2-7-15-12-4-3-8-16-13-9-10(14)5-6-11(12)13/h5-6,9,12H,2-4,7-8H2,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Scientific Research Applications
Synthesis and Chemical Properties
8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine is involved in the synthesis of various complex compounds. For instance, it is used in the practical synthesis of an orally active CCR5 antagonist. This process involves the Suzuki−Miyaura reaction followed by hydrolysis and amidation to produce the final compound, illustrating its role in medicinal chemistry (Ikemoto et al., 2005). Additionally, it has been utilized in the creation of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, which are evaluated as protein-tyrosine kinase (PTK) inhibitors. This indicates its significance in the development of new pharmaceutical agents (Li et al., 2017).
Pharmacological Applications
The compound has been studied for its affinity at the D1 dopamine receptor, with specific derivatives synthesized to evaluate their effects on this receptor. This research is pivotal in understanding the therapeutic potential of these compounds in neuropharmacology (Neumeyer et al., 1991). Moreover, the compound is part of the synthesis of benzoxepine-containing kinase inhibitors, showing its role in developing treatments for diseases like cancer (Naganathan et al., 2015).
Diagnostic and Research Applications
In the field of medical diagnostics, derivatives of this compound have been used in PET imaging for mapping cardiac nerve terminals, demonstrating its utility in advanced medical imaging techniques (Sinusas et al., 2014). Additionally, in biochemical research, it has been applied in the study of cell turnover kinetics using 5-Bromo-2′-deoxyuridine, a method essential for understanding cellular processes (Bonhoeffer et al., 2000).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of this compound have been explored as new materials for corrosion inhibition of carbon steel in acidic mediums. These studies are significant for industrial applications and the preservation of infrastructure (Dagdag et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
8-bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-2-7-15-12-4-3-8-16-13-9-10(14)5-6-11(12)13/h5-6,9,12H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETVTBIHHWIWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCOC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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